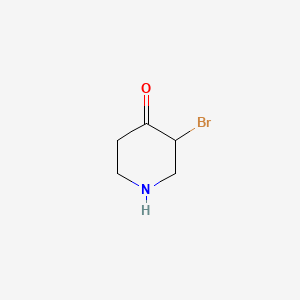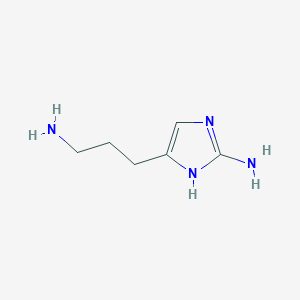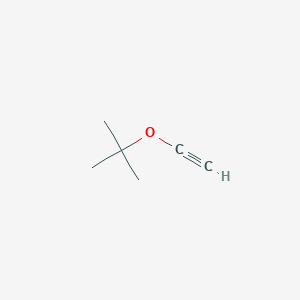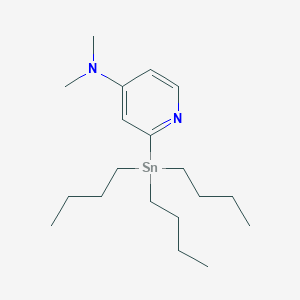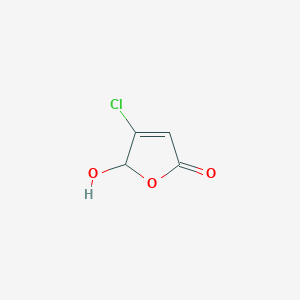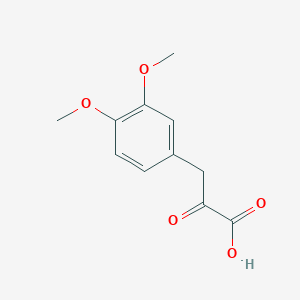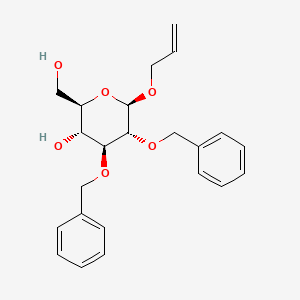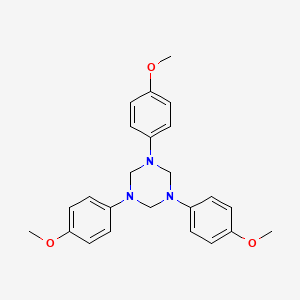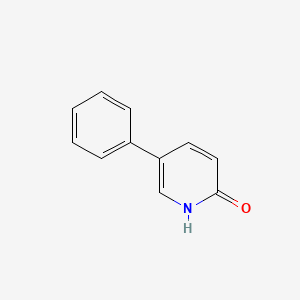
5-Phenylpyridin-2-ol
Übersicht
Beschreibung
5-Phenylpyridin-2-ol is a compound with the molecular formula C11H9NO and a molecular weight of 171.2 . It is also known by its IUPAC name, 5-phenyl-2-pyridinol . The compound is typically stored in a dry room at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO/c13-11-7-6-10(8-12-11)9-4-2-1-3-5-9/h1-8H,(H,12,13) . This code provides a detailed description of the molecule’s structure. For a more detailed analysis, tools like PyMOL can be used to visualize and analyze the molecular structure .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . For a more comprehensive analysis of its physical and chemical properties, techniques such as voltammetry and in situ spectroelectrochemistry could be used .Wissenschaftliche Forschungsanwendungen
Antifibrotische Aktivität
5-Phenylpyridin-2-ol wurde bei der Synthese neuer 2-(Pyridin-2-yl) pyrimidin-Derivate eingesetzt, die vielversprechende antifibrotische Aktivitäten gezeigt haben . Diese Verbindungen wurden an immortalisierten Ratten-Hepatischen Sternzellen (HSC-T6) getestet, und einige von ihnen zeigten bessere antifibrotische Aktivitäten als Pirfenidon und Bipy55′DC . Die Studie zeigte, dass diese Verbindungen die Expression von Kollagen und den Gehalt an Hydroxyprolin im Zellkulturmedium in vitro effektiv hemmten .
Arzneimittelforschung
This compound dient als vielseitiger Baustein für die Synthese verschiedener organischer Moleküle. Diese Eigenschaft macht es zu einer wertvollen Verbindung in der Arzneimittelforschung, die Fortschritte in diesem Bereich ermöglicht.
Materialwissenschaft
Neben seinen Anwendungen in der medizinischen Chemie wird this compound auch in der Materialwissenschaft eingesetzt. Seine Fähigkeit, verschiedene organische Moleküle zu bilden, trägt zur Entwicklung neuer Materialien bei.
Synthese von heterocyclischen Verbindungen
Der Pyrimidin-Teil, der mit this compound synthetisiert werden kann, ist eine privilegierte Struktur in der medizinischen Chemie . Verbindungen, die Pyrimidin als Kern enthalten, zeigen Berichten zufolge verschiedene Arten von biologischen und pharmazeutischen Aktivitäten .
Antimikrobielle Aktivität
Pyrimidin-Derivate, die aus this compound synthetisiert werden können, sind dafür bekannt, antimikrobielle Eigenschaften zu haben . Dies macht this compound zu einer wertvollen Verbindung bei der Entwicklung neuer antimikrobieller Medikamente .
Antitumoraktivität
Pyrimidin-Derivate, die aus this compound synthetisiert werden, sind auch dafür bekannt, Antitumoreigenschaften zu haben . Dies deutet darauf hin, dass this compound bei der Entwicklung potenzieller Antitumormedikamente eingesetzt werden könnte .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-phenyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-7-6-10(8-12-11)9-4-2-1-3-5-9/h1-8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFAQYWIBBVEBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434830 | |
| Record name | 2-Hydroxy-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76053-45-7 | |
| Record name | 2-Hydroxy-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

